

Crystal Structure of 4-(Dimethylamino)chalcone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Dimethylamino)chalcone

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This guide provides an in-depth analysis of the crystal structure of **4-(Dimethylamino)chalcone**, a compound of significant interest in medicinal chemistry and materials science. The document outlines the precise crystallographic parameters, details the experimental procedures for its synthesis and structural determination, and explores its biological significance through its interaction with key signaling pathways.

Core Crystallographic Data

The crystal structure of **4-(Dimethylamino)chalcone** has been determined by single-crystal X-ray diffraction. The data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 113931, reveals a monoclinic crystal system.^[1] Key crystallographic parameters are summarized in the tables below for clear and easy comparison.

Table 1: Crystal Data and Structure Refinement for **4-(Dimethylamino)chalcone**

Parameter	Value
CCDC Deposition No.	113931
Empirical Formula	C ₁₇ H ₁₇ NO
Formula Weight	251.32
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	9.876(2)
b (Å)	16.034(3)
c (Å)	9.924(2)
α (°)	90
β (°)	114.34(3)
γ (°)	90
Volume (Å ³)	1432.5(5)
Z	4
Density (calculated) (Mg/m ³)	1.164
Absorption Coefficient (mm ⁻¹)	0.073
F(000)	536

Table 2: Selected Bond Lengths for **4-(Dimethylamino)chalcone**

Bond	Length (Å)
O(1)-C(1)	1.234(2)
N(1)-C(10)	1.359(2)
N(1)-C(16)	1.448(3)
N(1)-C(17)	1.450(3)
C(1)-C(2)	1.482(2)
C(1)-C(11)	1.493(2)
C(2)-C(3)	1.338(2)
C(3)-C(4)	1.468(2)

Table 3: Selected Bond Angles for **4-(Dimethylamino)chalcone**

Atoms	Angle (°)
C(10)-N(1)-C(16)	121.2(2)
C(10)-N(1)-C(17)	121.5(2)
C(16)-N(1)-C(17)	117.3(2)
O(1)-C(1)-C(2)	121.3(2)
O(1)-C(1)-C(11)	120.3(2)
C(2)-C(1)-C(11)	118.4(1)
C(3)-C(2)-C(1)	121.8(2)
C(2)-C(3)-C(4)	127.1(2)

Experimental Protocols

Synthesis of 4-(Dimethylamino)chalcone via Claisen-Schmidt Condensation

The synthesis of **4-(Dimethylamino)chalcone** is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between 4-(dimethylamino)benzaldehyde and acetophenone.

Materials:

- 4-(Dimethylamino)benzaldehyde
- Acetophenone
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Ethanol (95%)
- Distilled water
- Dilute Hydrochloric Acid (HCl)

Procedure:

- In a round-bottom flask, dissolve equimolar amounts of 4-(dimethylamino)benzaldehyde and acetophenone in ethanol.
- While stirring the solution at room temperature, slowly add an aqueous solution of NaOH or KOH.
- Continue stirring the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing crushed ice.
- Acidify the mixture with dilute HCl to precipitate the crude product.
- Collect the solid product by vacuum filtration and wash thoroughly with cold water.
- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure crystals of **4-(Dimethylamino)chalcone**.

Single-Crystal X-ray Diffraction

High-quality single crystals of **4-(Dimethylamino)chalcone** suitable for X-ray diffraction can be grown by the slow evaporation of a saturated solution of the compound in a suitable solvent, such as ethanol or acetone.

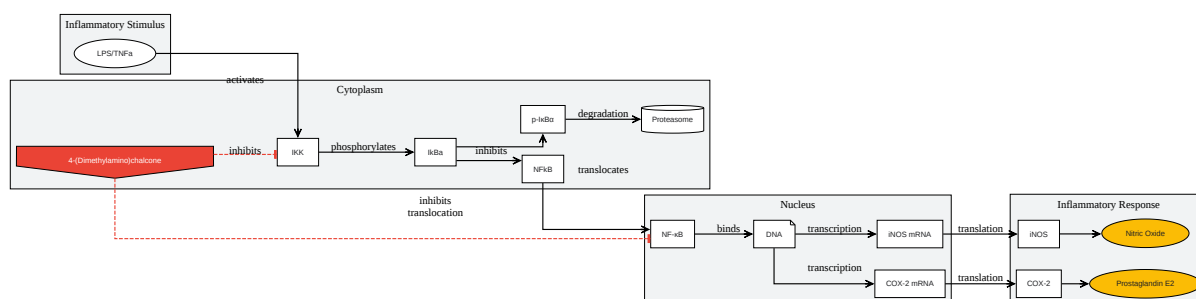
Data Collection and Structure Refinement:

- A suitable single crystal is mounted on a goniometer head.
- X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$).
- The collected data is processed to obtain integrated intensities and is corrected for Lorentz and polarization effects.
- The crystal structure is solved using direct methods and refined by full-matrix least-squares on F^2 .
- All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Signaling Pathway and Logical Relationships

Inhibition of the NF- κ B Signaling Pathway

Chalcones, including **4-(Dimethylamino)chalcone**, have been shown to exhibit anti-inflammatory properties by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF- κ B) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to the downregulation of pro-inflammatory enzymes and cytokines.

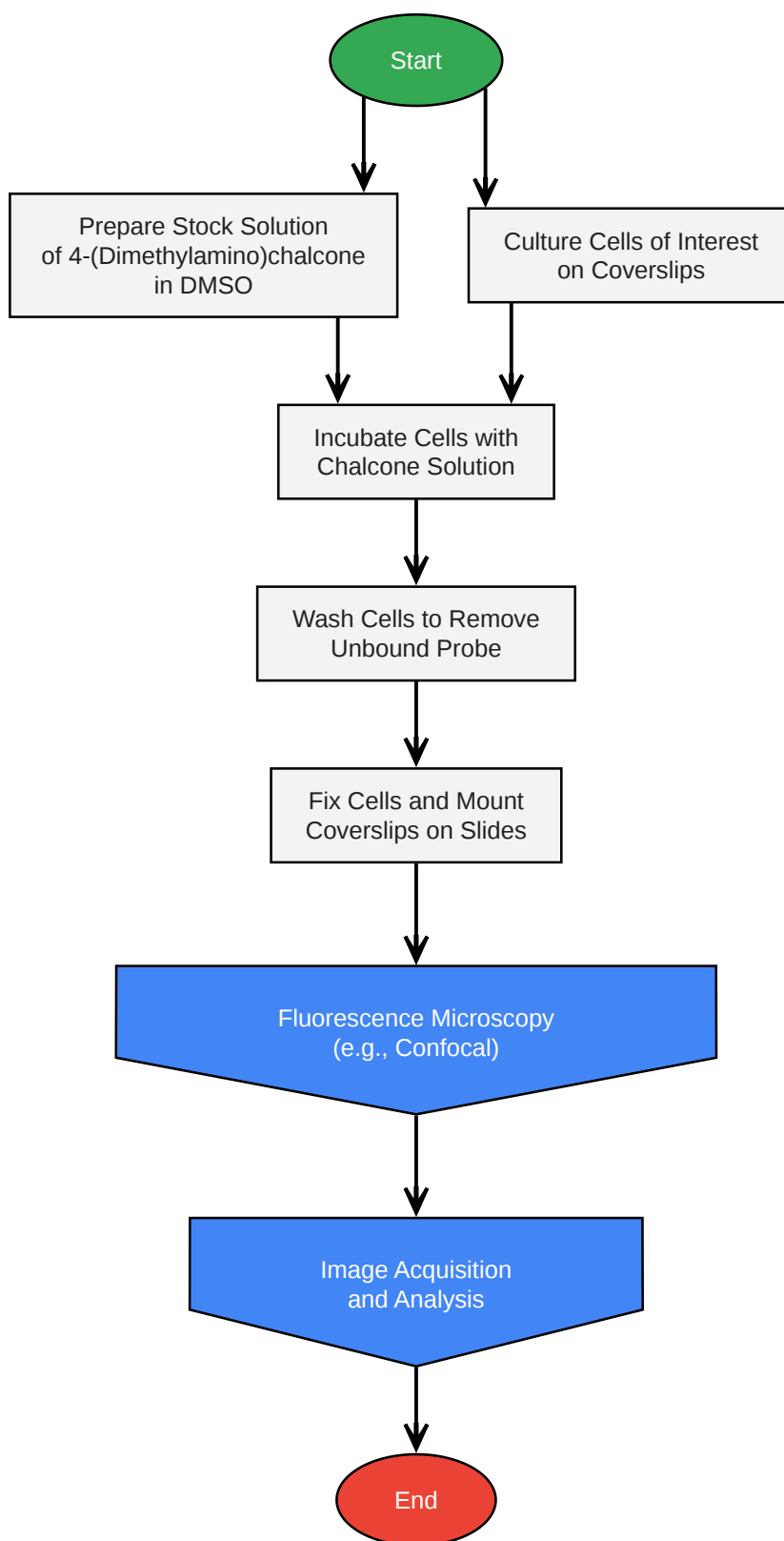


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Inhibition of the NF-κB signaling pathway by **4-(Dimethylamino)chalcone**.

Experimental Workflow: 4-(Dimethylamino)chalcone as a Fluorescent Probe

4-(Dimethylamino)chalcone exhibits fluorescence, making it a useful tool for various bio-imaging and sensing applications. The following workflow outlines its use as a fluorescent probe for cellular imaging.



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Experimental workflow for using **4-(Dimethylamino)chalcone** as a fluorescent probe.

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References

- 1. 4-Dimethylaminochalcone | C₁₇H₁₇NO | CID 5377268 - PubChem [pubchem.ncbi.nlm.nih.gov]
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